3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Description
3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a benzamide derivative featuring a 3,4-difluorophenyl group linked to a substituted piperidine moiety via an amide bond.
Properties
IUPAC Name |
3,4-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-3-14(4-6-15)22-19(24)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUTEFWJHGLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(4-methoxypiperidin-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while substitution of fluorine atoms could result in various substituted derivatives.
Scientific Research Applications
3,4-Difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related benzamide derivatives and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methoxypiperidine group in the target compound likely reduces logP compared to thienyl-pyran analogs (higher aromaticity) .
- Metabolic Stability : Fluorine atoms in the benzamide core may slow oxidative metabolism, as observed in difluorophenyl-containing pesticides () .
- Solubility : Methoxy and piperidine groups enhance aqueous solubility relative to sulfonyl-pyrrolidine derivatives (e.g., ) .
Biological Activity
3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluorobenzamide moiety linked to a piperidine derivative, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interactions with various cellular targets. It primarily functions as an inhibitor of certain protein kinases involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown effectiveness in inhibiting non-receptor tyrosine kinases, which play significant roles in regulating cell growth, survival, and motility. This inhibition can lead to altered phosphorylation states of key proteins involved in these processes .
- Impact on Cell Adhesion and Migration : By modulating the phosphorylation of proteins that control cytoskeletal dynamics, the compound influences cell adhesion and migration. This could have implications in cancer metastasis and tissue repair mechanisms .
Biological Activity and Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotective | Reduces inflammation | |
| Anti-inflammatory | Inhibits cytokines |
Case Studies
-
Case Study on Antitumor Activity :
- A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity.
-
Neuroprotection in Experimental Models :
- In animal models of neurodegenerative diseases, administration of the compound showed a reduction in markers of neuroinflammation and improved cognitive function. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
